Cas no 876536-22-0 ((2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

(2-Phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl group at the 5-position and an ester-linked carbamoylmethyl moiety at the 2-position. The carbamoyl group is further extended with a 2-phenylethyl substituent, enhancing its lipophilicity and potential bioactivity. This structure combines the aromatic properties of phenyl and thiophene rings with the hydrogen-bonding capacity of the carbamoyl group, making it a versatile intermediate for pharmaceutical or agrochemical applications. Its ester functionality offers reactivity for further derivatization, while the methylthiophene moiety may contribute to metabolic stability. The compound's balanced hydrophobicity and polar groups suggest potential utility in drug discovery, particularly for CNS-targeting molecules due to the phenylethyl fragment.
(2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate structure
876536-22-0 structure
Product Name:(2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate
CAS No:876536-22-0
MF:C16H17NO3S
MW:303.376083135605
CID:5331430
Update Time:2025-07-02

(2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • STL195267
    • Z19760383
    • 2-oxo-2-(phenethylamino)ethyl 5-methylthiophene-2-carboxylate
    • [(2-phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
    • [2-oxo-2-(2-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate
    • 2-oxo-2-[(2-phenylethyl)amino]ethyl 5-methylthiophene-2-carboxylate
    • (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate
    • Inchi: 1S/C16H17NO3S/c1-12-7-8-14(21-12)16(19)20-11-15(18)17-10-9-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,17,18)
    • InChI Key: LGESGMVMIRFPIN-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(=O)OCC(NCCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 355
  • XLogP3: 3.5
  • Topological Polar Surface Area: 83.6

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Additional information on (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate

Introduction to (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate (CAS No. 876536-22-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate, identified by its CAS number 876536-22-0, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This introduction delves into the compound's chemical characteristics, its significance in contemporary research, and its implications for future drug development.

The molecular structure of (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate consists of a thiophene ring substituted with a methyl group at the 5-position and a carboxylate group at the 2-position. The presence of a carbamoylmethyl group attached to a phenylethyl moiety introduces additional functional diversity, making it a versatile scaffold for synthetic modifications. This structural complexity allows for interactions with biological targets that could be exploited for therapeutic purposes.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their broad spectrum of biological activities. Thiophene derivatives, in particular, have been extensively studied for their potential as pharmacological agents. The incorporation of a methylthiophene ring into the molecular framework of (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate enhances its pharmacokinetic properties, making it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in modulating enzymatic pathways associated with various diseases. Current research indicates that thiophene-based molecules can interact with enzymes such as kinases and cytochrome P450 enzymes, which are key players in drug metabolism and signaling pathways. The carbamoylmethyl group further contributes to the compound's ability to engage with these targets, offering a basis for designing inhibitors or activators with high specificity.

The synthesis of (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the growing sophistication of modern organic synthesis techniques.

Evaluation of the pharmacological profile of (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate has revealed promising results in preclinical studies. The compound exhibits moderate affinity for certain protein targets, suggesting its potential as a lead compound for further optimization. Additionally, its solubility profile and stability under various conditions make it suitable for formulation into diverse drug delivery systems.

The integration of computational chemistry and molecular modeling has accelerated the discovery process for novel therapeutic agents like (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate. By leveraging computational methods, researchers can predict binding affinities, assess metabolic stability, and identify potential side effects before conducting expensive experimental trials. This approach not only saves time and resources but also enhances the likelihood of success in drug development programs.

In conclusion, (2-phenylethyl)carbamoylmethyl 5-methylthiophene-2-carboxylate (CAS No. 876536-22-0) represents a significant advancement in medicinal chemistry due to its unique structural features and promising pharmacological properties. Its synthesis exemplifies the latest trends in organic synthesis, while its preclinical data underscore its potential as a therapeutic agent. As research continues to uncover new applications for this compound, it is poised to play an important role in the development of next-generation pharmaceuticals.

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